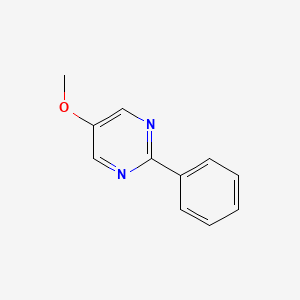

5-Methoxy-2-phenylpyrimidine

説明

Significance of the Pyrimidine (B1678525) Scaffold in Medicinal Chemistry and Organic Synthesis

The pyrimidine ring is a fundamental heterocyclic aromatic organic compound, integral to the very fabric of life as a core component of the nucleobases uracil (B121893), thymine, and cytosine in DNA and RNA. This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are able to bind to multiple biological targets with high affinity. ontosight.ai The versatility of the pyrimidine core allows for structural modifications at various positions, enabling chemists to fine-tune the pharmacological properties of its derivatives. ontosight.ai

The significance of pyrimidines is underscored by their presence in a wide array of clinically used drugs, demonstrating a broad spectrum of pharmacological activities. These include anticancer agents like 5-fluorouracil (B62378) and imatinib, antiviral drugs such as zidovudine, and antibacterial compounds like trimethoprim. mdpi.com The ability of pyrimidine derivatives to act as inhibitors for various enzymes, such as kinases, makes them particularly valuable in the development of targeted therapies. nih.gov

In the realm of organic synthesis, the pyrimidine ring serves as a versatile synthon for the construction of more complex molecules. A variety of synthetic methodologies have been developed for the preparation of substituted pyrimidines, further enhancing their utility in the creation of diverse chemical libraries for drug discovery and materials science. chemimpex.com

Overview of Research Interest in 5-Methoxy-2-phenylpyrimidine and its Analogues

While extensive research has been conducted on the broader class of pyrimidine derivatives, specific investigations into this compound are part of a growing field of interest. The unique substitution pattern of this compound, featuring a methoxy (B1213986) group at the 5-position and a phenyl group at the 2-position, is anticipated to confer specific chemical and biological properties. The methoxy group, for instance, is known to influence a molecule's lipophilicity and its ability to form hydrogen bonds, which can be critical for its interaction with biological targets. ontosight.ai The phenyl group can also engage in various interactions within biological systems.

Research into analogues of this compound provides valuable insights into the potential applications of this chemical family. For example, studies on 5-hydroxymethyl-2-phenylpyrimidine derivatives, which differ only by the substitution at the 5-position, have shown that these compounds can exhibit cytotoxic properties against cancer cell lines. mdpi.com Specifically, the hydroxylation of a related compound, 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine, to its 5-hydroxymethyl derivative was found to significantly enhance its cytotoxicity. mdpi.com

Furthermore, research into other 5-substituted pyrimidine analogues has revealed a range of biological activities. For instance, derivatives of 5-carbamoyl-2-phenylpyrimidine have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases. nih.gov The exploration of such analogues highlights the potential for developing targeted therapeutic agents by modifying the substituents on the 2-phenylpyrimidine (B3000279) core.

The investigation into compounds like 2,4-dihydroxy-5-methoxypyrimidine further underscores the interest in the 5-methoxy-pyrimidine scaffold as a building block for pharmaceuticals and agrochemicals. chemimpex.com This particular analogue is noted for its role in the synthesis of nucleoside analogues with potential antiviral and anticancer activity. chemimpex.com

The following table provides a summary of some researched analogues of this compound and their observed activities:

| Analogue Name | Key Research Finding | Reference |

| 5-Hydroxymethyl-2-phenylpyrimidine derivatives | Showed cytotoxic properties against cancer cell lines. | mdpi.com |

| 5-Carbamoyl-2-phenylpyrimidine derivatives | Act as potent inhibitors of phosphodiesterase 4 (PDE4). | nih.gov |

| 2,4-Dihydroxy-5-methoxypyrimidine | Serves as a building block for potential antiviral and anticancer nucleoside analogues. | chemimpex.com |

| 4-[(4-chlorobenzyl)sulfanyl)-5,6-dimethyl-2-phenylpyrimidine | Hydroxylation to its 5-hydroxymethyl derivative enhances cytotoxicity. | mdpi.com |

While direct and extensive research on this compound remains to be fully elucidated in publicly available literature, the significant findings for its close analogues strongly suggest that it is a compound of considerable interest for future investigations in medicinal chemistry and drug discovery. The strategic placement of the methoxy and phenyl groups on the versatile pyrimidine scaffold presents a promising avenue for the development of novel bioactive molecules.

Structure

3D Structure

特性

分子式 |

C11H10N2O |

|---|---|

分子量 |

186.21 g/mol |

IUPAC名 |

5-methoxy-2-phenylpyrimidine |

InChI |

InChI=1S/C11H10N2O/c1-14-10-7-12-11(13-8-10)9-5-3-2-4-6-9/h2-8H,1H3 |

InChIキー |

BXJFYPBQCNVYBA-UHFFFAOYSA-N |

正規SMILES |

COC1=CN=C(N=C1)C2=CC=CC=C2 |

製品の起源 |

United States |

Synthetic Methodologies for 5 Methoxy 2 Phenylpyrimidine and Its Derivatives

Direct Synthesis Approaches to the Core Pyrimidine (B1678525) System

The fundamental synthesis of the 5-methoxy-2-phenylpyrimidine core often involves condensation reactions. These reactions bring together smaller molecular fragments to construct the heterocyclic pyrimidine ring. A common approach involves the reaction of a compound containing an amidine functionality with a three-carbon component. For instance, the condensation of benzamidine (B55565) with a suitably substituted three-carbon aldehyde or ketone can yield the 2-phenylpyrimidine (B3000279) skeleton. Subsequent introduction of the methoxy (B1213986) group at the 5-position can be achieved through various methods, including nucleophilic substitution of a suitable leaving group.

Another direct approach is the cyclization of appropriate precursors. For example, the reaction of 2-phenylpyrimidine with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid can introduce the methoxy group at the 4-position. While this yields an isomer, similar principles can be applied to target the 5-position with appropriately designed starting materials.

Functionalization and Derivatization Strategies

Once the core pyrimidine structure is established, a variety of functionalization and derivatization reactions can be employed to introduce or modify substituents, leading to a diverse range of this compound derivatives.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a key strategy for modifying the pyrimidine ring. The reactivity of the pyrimidine ring towards nucleophiles is influenced by the position of the substituents and the presence of activating groups. In the context of this compound, a leaving group at positions 2, 4, or 6 can be displaced by a variety of nucleophiles. For example, a chloro-substituent can be replaced by amines, alkoxides, or thiolates to introduce new functional groups.

The SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, Ring Closure) is a notable pathway in the nucleophilic substitution of pyrimidines, particularly with strong nucleophiles like amide ions. knu.uawur.nl This mechanism involves the initial addition of the nucleophile to the pyrimidine ring, followed by ring opening and subsequent ring closure to form a new pyrimidine ring. knu.uawur.nl For instance, the reaction of 4-chloro-2-phenylpyrimidine (B179847) with amide ions can proceed via this pathway. wur.nl

The reactivity of different positions on the pyrimidine ring can be selectively enhanced. For example, the presence of a nitro group at the 5-position significantly activates the 4- and 6-positions towards nucleophilic attack. oregonstate.edu

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and introducing aryl or heteroaryl substituents onto the pyrimidine ring. nih.govmdpi.comresearchgate.net These reactions typically involve the coupling of a halogenated pyrimidine (e.g., a chloro- or bromo-pyrimidine) with a boronic acid or its ester in the presence of a palladium catalyst and a base. nih.govmdpi.comresearchgate.net

For instance, 2,4-dichloropyrimidines can be selectively coupled with arylboronic acids at the 4-position under specific reaction conditions. mdpi.com The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and regioselectivity. mdpi.comresearchgate.net For example, the Suzuki coupling of 5-chloropyrido[3,4-d]pyrimidine (B13674372) with phenylboronic acid was successful when using a more catalytically active system comprising tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2dba3), dicyclohexyl-(2′,4′,6′-triisopropylbiphenyl)phosphine (XPhos), and potassium carbonate in n-butanol. researchgate.net

A standard Suzuki cross-coupling reaction was used to synthesize 2-[3-Methoxy-5-(pyrimidin-2-yl)phenyl]pyrimidine from 1,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-methoxybenzene and 2-bromopyrimidine. nih.gov

Mannich Reactions in Pyrimidine Synthesis

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. saspublishers.comacs.orgnih.gov This reaction is a valuable tool for introducing aminomethyl groups onto the pyrimidine scaffold. saspublishers.comacs.orgnih.gov

In the context of pyrimidine synthesis, compounds with an active hydrogen, such as uracil (B121893) derivatives, can be reacted with an aldehyde and an amine to yield Mannich bases. acs.orgresearchgate.net For example, the reaction of 6-aminouracils with aldehydes and secondary amines, catalyzed by acetic acid, proceeds via a domino aza-Michael reaction to form intermediates that can be cyclized to pyrimido[4,5-d]pyrimidines. researchgate.net A series of imidazo[1,2-a]pyrimidine (B1208166) Mannich bases were synthesized through a one-pot, three-component condensation of imidazo[1,2-a]pyrimidine, a secondary amine or piperazine, and formaldehyde. nih.gov

Cyclization Reactions for Fused Pyrimidine Systems

The pyrimidine ring of this compound can serve as a scaffold for the construction of fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines. These fused systems are of significant interest due to their diverse biological activities.

Pyrimido[4,5-d]pyrimidines: These bicyclic systems can be synthesized through various cyclization strategies. One common approach involves the reaction of a 5-aminopyrimidine (B1217817) derivative with a suitable reagent to form the second pyrimidine ring. For example, the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary aromatic or heterocyclic amines and formaldehyde or aromatic aldehydes can yield pyrimido[4,5-d]pyrimidin-2,4-dione ring systems. researchgate.net Another method involves a hydrazine-induced cyclization of appropriately substituted uracils to form the fused pyrimidine ring. nih.gov

Three-component reactions are also employed for the synthesis of tetrahydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,4aH)-triones by reacting aryl aldehydes with barbituric acid and urea. rsc.org

Pyrido[2,3-d]pyrimidines: The synthesis of this fused system often involves the construction of the pyridine (B92270) ring onto a pre-existing pyrimidine core. nuph.edu.ua One-pot, three-component reactions are efficient methods for this purpose. For instance, the reaction of 4(6)-aminouracil, malononitrile, and aromatic aldehydes can yield pyrido[2,3-d]pyrimidine (B1209978) derivatives. scirp.org This reaction can be promoted by microwave irradiation or by using a catalyst such as diammonium hydrogen phosphate (B84403) (DAHP) in aqueous media. scirp.org

A domino cyclization reaction catalyzed by a solid acid provides a green and efficient route to 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one derivatives from 2,6-diaminopyrimidin-4(3H)-one, a nitroolefin, and an aldehyde in water. rsc.orgthieme-connect.com

Synthesis of Pyrimidine N-Oxides

The N-oxidation of pyrimidines introduces an N-oxide functionality, which can significantly alter the chemical reactivity of the parent molecule and serve as a precursor for further functionalization. publish.csiro.aucdnsciencepub.com Pyrimidine N-oxides can be synthesized by treating the corresponding pyrimidine with a peroxy acid, such as m-chloroperbenzoic acid (m-CPBA). cdnsciencepub.com The reaction conditions, including the choice of peroxy acid and solvent, can influence the yield and the position of N-oxidation in unsymmetrical pyrimidines. cdnsciencepub.com

Unsymmetrical pyrimidines can yield two isomeric mono-N-oxides, with the site of oxidation being influenced by the electronic effects of the substituents. cdnsciencepub.com Strong electron-donating groups generally direct N-oxidation to the para position, while weaker activating groups like methyl are often ortho-directing. cdnsciencepub.com

An alternative method for synthesizing pyrimidine N-oxides involves the condensation of β-alkoxy-β-ketoenamides with hydroxylamine (B1172632) hydrochloride under mild conditions. thieme-connect.com These N-oxides can then undergo rearrangement reactions, such as the Boekelheide rearrangement, when treated with acetic anhydride (B1165640) to furnish functionalized pyrimidines. thieme-connect.comthieme-connect.com

A novel, metal-free strategy for the synthesis of pyrimidine N-oxides utilizes the Sommelet reaction, where pyrimidine scaffolds are treated in the presence of hexamethylenetetramine as a catalyst. jsynthchem.com

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-Phenylpyrimidine | Methanol, Sulfuric acid, Reflux | 4-Methoxy-2-phenylpyrimidine | |

| 4-Chloro-2-phenylpyrimidine | Amide ions | 4-Amino-2-phenylpyrimidine (via SN(ANRORC)) | wur.nl |

| 2,4-Dichloropyrimidine (B19661) | Arylboronic acid, Pd(PPh3)4, K2CO3 | 4-Aryl-2-chloropyrimidine | mdpi.com |

| 6-Aminouracil | Aldehyde, Secondary amine, Acetic acid | Pyrimido[4,5-d]pyrimidine (B13093195) derivative | researchgate.net |

| 4(6)-Aminouracil | Malononitrile, Aromatic aldehyde, Microwave or DAHP | Pyrido[2,3-d]pyrimidine derivative | scirp.org |

| Pyrimidine | m-Chloroperbenzoic acid | Pyrimidine N-oxide | cdnsciencepub.com |

| β-Alkoxy-β-ketoenamide | Hydroxylamine hydrochloride | Pyrimidine N-oxide | thieme-connect.com |

| 2-[3-Methoxy-5-(pyrimidin-2-yl)phenyl]pyrimidine | 1,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-methoxybenzene, 2-bromopyrimidine, Pd(PPh3)4, K2CO3 | 2-[3-Methoxy-5-(pyrimidin-2-yl)phenyl]pyrimidine | nih.gov |

Other Reaction Pathways (e.g., utilizing dithioacetals, ketene (B1206846) aminals)

Beyond classical condensation methods, specialized precursors like ketene dithioacetals and ketene aminals serve as versatile building blocks for constructing the pyrimidine core, offering unique routes to polysubstituted derivatives.

Synthesis from Ketene Dithioacetals

Ketene dithioacetals are valuable intermediates in heterocyclic synthesis. The cyclo-condensation reaction of an α-formylaroylketene dithioacetal with amidine compounds such as guanidine (B92328) or benzamidine is a known method for producing pyrimidine-5-carboxaldehydes. semanticscholar.org

A common strategy involves the reaction of ketene dithioacetals, derived from acetoacetanilides, with guanidine nitrate (B79036) in the presence of a base like sodium methoxide (B1231860) or sodium ethoxide. icm.edu.plresearchgate.net This pathway typically proceeds by the base facilitating the replacement of a thiomethoxy group, leading to the cyclization and formation of a fully substituted pyrimidine ring. researchgate.net For instance, various 2-amino-4-isopropyl-6-alkoxy-N-arylpyrimidine-5-carboxamide derivatives have been synthesized with good yields using this method. researchgate.net

The table below presents research findings on the synthesis of substituted pyrimidines using ketene dithioacetals, showcasing the reaction conditions and yields.

Table 1: Synthesis of Substituted Pyrimidines via Ketene Dithioacetals

| Entry | R Group (on N-phenyl) | R1 Group (alkoxy) | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| 4c | H | Methoxy | - | 210-212 | icm.edu.pl |

| 4k | 4-Chloro | Ethoxy | - | 210-212 | researchgate.net |

| 4o | 2-Methoxy | Methoxy | - | 165-167 | researchgate.net |

| 4p | 2-Fluoro | Methoxy | - | - | researchgate.net |

| 4t | 3-Chloro | Ethoxy | - | 210-212 | researchgate.net |

Data sourced from multiple studies detailing the synthesis of N-arylpyrimidine-5-carboxamide derivatives.

Synthesis from Ketene Aminals

Ketene aminals are another class of precursors used in pyrimidine synthesis. Monoacylketene aminals that possess an unsubstituted amino group can function as carbon-nucleophiles. researchgate.net A notable application involves their reaction with benzoyl isothiocyanate, which produces corresponding thioamides. These thioamide intermediates can then undergo cyclization, often promoted by a base like sodium methoxide in methanol, to afford pyrimidine derivatives such as 6-R-amino-5-acetyl-2-phenyl-3H-pyrimidine-4-thiones. researchgate.net This pathway provides a route to constructing pyrimidine systems that incorporate a phenyl group at the C-2 position. researchgate.net

Green Chemistry Approaches in Pyrimidine Synthesis

Traditional methods for synthesizing pyrimidines often rely on hazardous solvents and toxic reagents, prompting the development of more environmentally benign and sustainable techniques. rasayanjournal.co.innih.gov Green chemistry offers a range of alternatives that aim to increase efficiency, reduce waste, and improve safety. rasayanjournal.co.inpowertechjournal.com These modern approaches often result in higher yields, shorter reaction times, and simpler workup procedures. rasayanjournal.co.in

Key green chemistry strategies applied to pyrimidine synthesis include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: The use of microwave irradiation or ultrasonication provides alternative energy sources that can significantly accelerate reaction rates and often lead to higher product yields. rasayanjournal.co.innih.govresearchgate.net

Solvent-Free and Mechanochemical Methods: Conducting reactions under solvent-free conditions or through mechanical grinding (mechanochemistry or ball milling) minimizes the use of volatile organic compounds and can lead to cleaner reactions with simpler product isolation. rasayanjournal.co.inresearchgate.netnih.gov For example, an eco-friendly method for the iodination of pyrimidine derivatives has been developed using mechanical grinding under solvent-free conditions. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants are combined in a single pot to form a product that incorporates portions of all reactants. rasayanjournal.co.inresearchgate.net This approach enhances atom economy and reduces the number of synthetic steps and purification procedures.

Use of Green Catalysts and Solvents: The development and use of reusable, heterogeneous, and metal-free catalysts, such as TiO2–SiO2, can improve the sustainability of a reaction. researchgate.net Additionally, the use of "green solvents" like ionic liquids, which have low toxicity and are biodegradable, is a key area of focus. rasayanjournal.co.in

The following table contrasts traditional and green approaches to pyrimidine synthesis.

Table 2: Comparison of Traditional vs. Green Synthesis Approaches for Pyrimidines

| Parameter | Traditional Methods | Green Chemistry Approaches |

|---|---|---|

| Solvents | Often use hazardous/toxic organic solvents | Solvent-free, water, or green solvents (e.g., ionic liquids) rasayanjournal.co.in |

| Energy Source | Conventional heating (reflux) | Microwaves, ultrasound, mechanical energy (grinding) rasayanjournal.co.inresearchgate.net |

| Reaction Time | Often long (many hours) | Significantly shorter (minutes to a few hours) rasayanjournal.co.inresearchgate.net |

| Catalysts | May use toxic or stoichiometric reagents | Reusable, heterogeneous, or organocatalysts researchgate.net |

| Efficiency | Often multi-step with purification at each stage | One-pot, multicomponent reactions (MCRs) for higher efficiency rasayanjournal.co.in |

| Waste | Can generate significant chemical waste | Reduced waste generation and byproducts rasayanjournal.co.in |

This table summarizes general findings from multiple sources on green chemistry in heterocyclic synthesis. rasayanjournal.co.innih.govresearchgate.net

Chemical Reactivity and Reaction Mechanisms of 5 Methoxy 2 Phenylpyrimidine Analogues

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for pyrimidine (B1678525) derivatives, particularly at the electron-deficient 2-, 4-, and 6-positions. wikipedia.orgbaranlab.org

A notable mechanism in the amination of pyrimidine derivatives is the SN(ANRORC) mechanism, which stands for Addition of the Nucleophile, Ring Opening, and Ring Closure. wikipedia.org This pathway is distinct from the standard SNAr mechanism as it involves a ring-opening intermediate. While direct studies on 5-Methoxy-2-phenylpyrimidine are not extensively detailed, the behavior of analogous 2-substituted 4-phenylpyrimidines provides significant insights. researchgate.netwiley.com

The SN(ANRORC) mechanism is particularly relevant in reactions with strong nucleophiles like potassium amide in liquid ammonia. wikipedia.orgresearchgate.net The process is initiated by the addition of the nucleophile to the pyrimidine ring, leading to the formation of a σ-adduct. This is followed by the opening of the pyrimidine ring to form an open-chain intermediate, which then re-cyclizes to yield the final substituted product. wikipedia.orgknu.ua Isotope labeling studies have been crucial in confirming that a ring transformation occurs. wikipedia.org

For 2-substituted 4-phenylpyrimidines, the extent to which the reaction proceeds via the SN(ANRORC) mechanism is highly dependent on the leaving group at the 2-position.

Table 1: Percentage of Reaction Proceeding via SN(ANRORC) Mechanism for 2-X-4-phenylpyrimidines

| Leaving Group (X) | % SN(ANRORC) |

|---|---|

| SCH₃ | 91% |

| SO₂CH₃ | 73% |

| F | 82% |

| Cl | 88% |

| I | 73% |

| SCN | 90% |

| CN | 5% |

| N(CH₃)₃⁺ | 10% |

Data sourced from studies on 2-substituted 4-phenylpyrimidines. researchgate.netwiley.com

This data illustrates that good leaving groups like halides and the methylthio group strongly favor the SN(ANRORC) pathway. In contrast, groups like cyano and trimethylammonio are less prone to this mechanism. researchgate.netwiley.com The phenyl group at the 4-position is crucial in stabilizing the intermediates formed during the reaction.

The methoxy (B1213986) group on a pyrimidine ring can be displaced by various nucleophiles. researchgate.netsmolecule.comsmolecule.com The reactivity of the methoxy group is significantly influenced by the electronic nature of other substituents on the ring. For instance, the introduction of a strongly electron-withdrawing group, such as a 5-nitroso group, can activate a 2-methoxy group towards nucleophilic substitution, allowing for aminolysis to occur at room temperature. researchgate.net

In the context of this compound, the methoxy group at the 5-position is generally less reactive towards nucleophilic displacement compared to substituents at the 2, 4, or 6 positions. wikipedia.org This is because the 5-position is less electron-deficient. wikipedia.org However, under forcing conditions or with highly reactive nucleophiles, displacement can occur. For example, treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with an excess of sodium methoxide (B1231860) results in the displacement of both the chloro and methylthio groups to yield methyl 2,4-dimethoxypyrimidine-5-carboxylate. rsc.org While this is not a direct analogue, it demonstrates the possibility of displacing groups at various positions on the pyrimidine ring.

Rearrangement Reactions (e.g., Boekelheide Rearrangement)

Rearrangement reactions represent another facet of pyrimidine chemistry. A key example is the Boekelheide rearrangement, which involves the reaction of a pyrimidine N-oxide with an acid anhydride (B1165640). researchgate.netresearchgate.netnih.gov This reaction typically leads to the formation of a 4-acetoxymethyl-substituted pyrimidine derivative. researchgate.netnih.gov

The mechanism of the Boekelheide rearrangement has been a subject of detailed investigation, with evidence suggesting the involvement of radical intermediates. nih.gov The reaction conditions can be varied, and the use of different carboxylic acid anhydrides can influence the outcome. researchgate.net For instance, using trifluoroacetic anhydride can facilitate the rearrangement even at room temperature, directly yielding 4-hydroxymethyl-substituted pyrimidines. thieme-connect.comlookchem.com

Another type of rearrangement observed in substituted pyrimidines is the thermal rearrangement of 2- and 4-methoxypyrimidines to their corresponding N-methyl-oxopyrimidines. rsc.org For 2-methoxy-5-phenylpyrimidine and its p-substituted derivatives, heating in triethylamine (B128534) induces this rearrangement. rsc.org The rate of this rearrangement is influenced by the electronic nature of the substituent on the phenyl ring.

Oxidation Reactions (e.g., Sulfanyl (B85325) group oxidation)

The oxidation of pyrimidine derivatives can occur at several sites, including the ring nitrogen atoms to form N-oxides, or at substituent groups like a sulfanyl (thio) group. The oxidation of a sulfanyl group on a pyrimidine ring can lead to the formation of the corresponding sulfoxide (B87167) or sulfone. acs.org These oxidized species often exhibit different chemical reactivity compared to the parent sulfanyl compound. For instance, the sulfonyl group is a strong electron-withdrawing group and can enhance the electrophilicity of the pyrimidine ring, making it more susceptible to nucleophilic attack.

Common oxidizing agents used for this transformation include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA). The oxidation of a sulfanyl group is a well-established reaction in pyrimidine chemistry and is utilized in the synthesis of various derivatives. For example, 7-methylsulfanyl-5-oxo-5H- researchgate.netrsc.orgthiazolo[3,2-a]pyrimidine-6-carbonitrile undergoes regioselective oxidation of the alkylthio group with hydrogen peroxide. jetir.org The oxidation of 2-sulfonylamino-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines with bromine or N-bromosuccinimide also proceeds efficiently. researchgate.net

Influence of Substituents on Reactivity

The nature and position of substituents on the pyrimidine ring profoundly influence its reactivity. researchgate.netrsc.orgnih.govresearchgate.net

Electronic Effects:

Electron-withdrawing groups (e.g., nitro, sulfonyl) increase the π-deficiency of the pyrimidine ring, thereby activating it towards nucleophilic attack and deactivating it towards electrophilic attack. wikipedia.orgresearchgate.net The presence of a 5-nitroso group, for example, strongly activates a 2-methoxy group for nucleophilic displacement. researchgate.net

Electron-donating groups (e.g., amino, methoxy) decrease the π-deficiency of the ring. researchgate.netgcwgandhinagar.com While this generally deactivates the ring towards nucleophilic attack, they can direct electrophilic substitution to the 5-position. wikipedia.org An electron-donating group at the 6-position of a 2,4-dichloropyrimidine (B19661) can surprisingly favor nucleophilic substitution at the C-2 position over the typically more reactive C-4 position. wuxiapptec.com

Steric Effects:

Bulky substituents can hinder the approach of a nucleophile, thereby influencing the regioselectivity of a reaction. wuxiapptec.com In the nucleophilic aromatic substitution of 3-substituted 2,6-dichloropyridines, the steric parameter of the 3-substituent was found to correlate with the regioselectivity. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of 5-Methoxy-2-phenylpyrimidine is expected to exhibit distinct signals corresponding to the protons of the pyrimidine (B1678525) and phenyl rings, as well as the methoxy (B1213986) group. Based on data from structurally similar compounds, the following chemical shifts can be anticipated. mdpi.comresearchgate.net

The methoxy group protons typically appear as a sharp singlet in the upfield region of the aromatic spectrum, generally between δ 3.8 and 4.0 ppm. youtube.com The protons on the pyrimidine ring are expected to be observed as singlets, with the C4-H and C6-H protons appearing around δ 8.5-9.0 ppm. The phenyl protons will present as a multiplet in the range of δ 7.4-8.5 ppm, with the exact shifts and splitting patterns depending on the coupling between them.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| OCH₃ | 3.9 | s |

| Phenyl-H (ortho) | 8.4-8.5 | m |

| Phenyl-H (meta, para) | 7.4-7.5 | m |

| Pyrimidine-H (C4, C6) | 8.8 | s |

Note: These are predicted values based on analogous structures and may vary slightly in experimental conditions.

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.

The carbon of the methoxy group is typically found in the range of δ 55-60 ppm. scielo.org.zalehigh.edu The carbons of the pyrimidine ring will have distinct chemical shifts, with the C2, C4, C5, and C6 carbons resonating at different positions due to the influence of the nitrogen atoms and the substituents. The C2 carbon, being attached to two nitrogen atoms and the phenyl group, is expected to be significantly downfield. The phenyl carbons will appear in the aromatic region (δ 120-140 ppm), with the ipso-carbon (the carbon attached to the pyrimidine ring) showing a distinct shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| OCH₃ | ~56 |

| Phenyl-C (ipso) | ~137 |

| Phenyl-C (ortho, meta, para) | 128-131 |

| Pyrimidine-C2 | ~164 |

| Pyrimidine-C4, C6 | ~157 |

| Pyrimidine-C5 | ~140 |

Note: These are predicted values based on analogous structures and may vary slightly in experimental conditions.

Correlation of NMR Data with Substituent Effects

The electronic nature of the methoxy and phenyl groups significantly influences the NMR chemical shifts of the pyrimidine ring. The methoxy group at the 5-position is an electron-donating group through resonance, which is expected to increase the electron density at the ortho and para positions (C4 and C6) of the pyrimidine ring, leading to an upfield shift (shielding) of these protons and carbons compared to an unsubstituted pyrimidine.

Conversely, the phenyl group at the C2 position acts as an electron-withdrawing group via induction, which would deshield the adjacent pyrimidine protons. The interplay of these electronic effects determines the final observed chemical shifts. Studies on substituted phenylpyrimidines have shown that Hammett substituent constants can be correlated with the observed chemical shifts, providing a quantitative measure of the electronic influence of the substituents on the pyrimidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O stretching of the methoxy group, C=N and C=C stretching vibrations of the pyrimidine and phenyl rings, and C-H stretching and bending vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100-3000 | Stretch |

| Aliphatic C-H (in OCH₃) | 2950-2850 | Stretch |

| C=N (pyrimidine ring) | 1600-1550 | Stretch |

| C=C (aromatic rings) | 1580-1450 | Stretch |

| C-O (methoxy) | 1250-1000 | Asymmetric & Symmetric Stretch |

| Aromatic C-H | 900-675 | Out-of-plane bend |

Note: These are predicted values based on analogous structures and may vary slightly in experimental conditions. mdpi.comresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

The mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight. Fragmentation of the molecular ion would likely involve the loss of the methoxy group (•OCH₃) or the methyl radical (•CH₃) from the methoxy group, leading to characteristic fragment ions. Cleavage of the bond between the phenyl and pyrimidine rings could also occur.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Ion |

| 186 | [M]⁺ |

| 171 | [M - CH₃]⁺ |

| 155 | [M - OCH₃]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Note: These are predicted fragmentation patterns and their relative intensities may vary based on the ionization method used. mdpi.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions within the aromatic and heteroaromatic rings. The conjugation between the phenyl and pyrimidine rings is expected to result in absorption maxima at longer wavelengths compared to the individual, unconjugated chromophores. The presence of the methoxy group, an auxochrome, is also likely to cause a bathochromic (red) shift in the absorption bands. Typically, pyrimidine derivatives show strong absorptions in the range of 250-350 nm. scielo.org.za

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), was conducted to obtain data on the solid-state structure of this compound. Despite these efforts, no specific experimental X-ray crystallography data for this compound could be located in the public domain.

Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates from single-crystal X-ray diffraction analysis is not available at this time. The precise three-dimensional arrangement of the atoms, including specific bond lengths and angles in the solid state, remains undetermined by this method.

While crystallographic data exists for structurally related compounds, such as derivatives of 2-phenylpyrimidine (B3000279) and other methoxy-substituted pyrimidines, this information cannot be directly extrapolated to accurately describe the solid-state structure of this compound. The synthesis and crystallographic analysis of single crystals of this compound would be required to definitively determine its solid-state molecular structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. semanticscholar.org These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead compounds. tandfonline.com

1 2D-QSAR and 3D-QSAR Methodologies

Both 2D-QSAR and 3D-QSAR methods have been applied to study pyrimidine derivatives. semanticscholar.org 2D-QSAR models use descriptors calculated from the 2D structure of the molecule, such as topological indices and physicochemical properties. nih.gov These models are often developed using statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN). semanticscholar.orgnih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), utilize the 3D structural information of the molecules. semanticscholar.org These methods generate 3D fields around a set of aligned molecules to represent their steric and electrostatic properties, which are then correlated with their biological activities. researchgate.net The resulting contour maps from 3D-QSAR studies can provide valuable insights into the structural requirements for enhanced activity. researchgate.net

A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known biological activities is selected.

Descriptor Calculation: Molecular descriptors are calculated for each compound.

Model Development: A mathematical model is built using statistical methods to correlate the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. researchgate.net

| QSAR Method | Key Features |

| 2D-QSAR | Uses 2D structural descriptors. Employs methods like MLR and ANN. semanticscholar.orgnih.gov |

| 3D-QSAR | Uses 3D structural information. Employs methods like CoMFA and CoMSIA. semanticscholar.orgresearchgate.net |

Computational Chemistry and Molecular Modeling Studies

2 Pharmacophore Modeling

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. frontiersin.org A pharmacophore model can be used to screen large compound libraries to identify new potential drug candidates. colab.ws

A pharmacophore model typically includes features such as:

Hydrogen bond acceptors

Hydrogen bond donors

Hydrophobic groups

Aromatic rings

Positive and negative ionizable groups frontiersin.org

For pyrimidine (B1678525) derivatives, pharmacophore models have been developed to understand their interaction with various targets. koreascience.kr These models highlight the importance of features like hydrogen bond donors and acceptors, as well as hydrophobic regions, for their biological activity. koreascience.kr For example, a pharmacophore model for a series of 2-phenylpyrimidine (B3000279) analogues as PDE4B inhibitors was developed and consisted of five points. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. scirp.org DFT calculations are valuable for understanding the electronic properties of molecules, such as their reactivity and stability. researchgate.net

In the context of 5-Methoxy-2-phenylpyrimidine and related compounds, DFT calculations have been employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule. researchgate.net

Calculate Electronic Properties: Compute properties like frontier molecular orbitals (HOMO and LUMO), which provide insights into the molecule's reactivity. The energy gap between HOMO and LUMO can indicate the chemical stability of the molecule.

Predict Spectroscopic Properties: Calculate vibrational frequencies (FT-IR and Raman spectra) and NMR chemical shifts, which can be compared with experimental data to confirm the structure of the synthesized compounds. researchgate.netresearchgate.net

Analyze Charge Distribution: Investigate the distribution of electron density in the molecule to understand its electrostatic potential and dipole moment. researchgate.net

DFT calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve accurate results. researchgate.net

| Computational Method | Application in Studying this compound |

| Molecular Docking | Predicts binding orientation and affinity to biological targets. nih.gov |

| QSAR | Relates chemical structure to biological activity to predict potency. semanticscholar.orgtandfonline.com |

| Pharmacophore Modeling | Identifies essential 3D features for biological activity. koreascience.krfrontiersin.org |

| DFT Calculations | Investigates electronic structure, reactivity, and stability. researchgate.net |

Electronic Structure Properties

The electronic structure of a molecule is fundamental to its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests higher reactivity and lower stability. researchgate.net

For pyrimidine derivatives, the HOMO-LUMO energy gap can be calculated using methods like Density Functional Theory (DFT) at a specific level of theory, such as B3LYP/6-311++G(d,p). These calculations help in understanding the charge transfer interactions within the molecule. irjweb.com The distribution of HOMO and LUMO orbitals indicates the regions prone to electrophilic and nucleophilic attack, respectively. bohrium.com

Table 1: Calculated Electronic Properties of a Phenylpyrimidine Derivative

| Parameter | Value | Method |

|---|---|---|

| HOMO Energy | -6.2967 eV | B3LYP/6-311G |

| LUMO Energy | -1.8096 eV | B3LYP/6-311G |

| HOMO-LUMO Gap (ΔE) | 4.4871 eV | B3LYP/6-311G |

Data derived from a study on an imidazole (B134444) derivative, illustrating the type of data obtained from such calculations. irjweb.com

Prediction of Chemical Reactivity

Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and electrophilicity index, provide a quantitative measure of a molecule's reactivity. irjweb.com Fukui functions can be computed to identify specific atomic sites susceptible to electrophilic, nucleophilic, or radical attack. researchgate.net For instance, in related pyrimidine structures, the C4 and C6 positions have been identified as regions prone to electrophilic attack. The molecular electrostatic potential (MEP) map further aids in visualizing electron-rich and electron-poor regions, guiding the prediction of intermolecular interactions. bohrium.com

Photophysical Property Simulations

Time-dependent density functional theory (TD-DFT) is a powerful method for simulating the photophysical properties of molecules, including their absorption and emission spectra. bohrium.com For pyrimidine derivatives, these simulations can predict the maximum absorption wavelengths (λmax), which often show good agreement with experimental data. bohrium.com The nature of electronic transitions, such as intramolecular charge transfer (ICT), can be elucidated. mdpi.com The presence of electron-donating groups, like a methoxy (B1213986) group, and electron-withdrawing pyrimidine rings can lead to significant ICT character, influencing the fluorescence properties. mdpi.comacs.org The solvent environment can also be modeled using approaches like the Polarizable Continuum Model (PCM) to study solvatochromism, where the emission color changes with solvent polarity.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of molecular systems, offering insights into their conformational flexibility and interactions over time.

In silico ADME-Toxicology Studies (Methodological Aspects)

Computational methods are extensively used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of compounds. drugtargetreview.com For molecules like this compound, various software tools can be employed to estimate key physicochemical and pharmacokinetic properties. thepharmajournal.comeijppr.com

These in silico tools predict parameters such as lipophilicity (LogP), water solubility, and compliance with drug-likeness rules like Lipinski's rule of five. mdpi.comthepharmajournal.com Toxicity prediction software can evaluate potential adverse effects. eijppr.com These computational screens are valuable for prioritizing compounds for further experimental testing and for guiding structural modifications to improve the ADME-Tox profile. thepharmajournal.comchimicatechnoacta.ru

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-4-phenylpyrimidine |

| 3-benzoylpyrazole |

| 5-benzoyl-2-phenylpyridine |

| 2-phenylpyrimidine |

| 4-Methoxy-2-methylpyrimidine |

| 4-Methoxy-6-phenylpyrimidine |

| 4,6-Dimethyl-2-phenylpyrimidine |

| 4,6-Dimethoxy-2-phenylpyrimidine |

| 4,6-Dichloro-2-methylpyrimidine |

| 4,6-Dimethyl-2-hydroxypyrimidine |

| 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine |

| 2,4,6-triarylpyrimidines |

| 4,6-di(arylvinyl)pyrimidines |

| N-(4-methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine |

| 2-N-[4-methoxy-3-(5-methoxy-3H-indol-2-yl)phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine |

| N2-[4-methoxy-3-(2,3,4,7-tetrahydro-1H-azepin-5-yl) phenyl]-N4,6-dimethyl-pyrimidine-2,4-diamine |

| 2(and 4)-Methoxy-5-phenylpyrimidine |

| 2-hydroxy-5-phenylpyrimidines |

| 2-phenylpyrimidine-4, 6-diamine |

| 2-{[(2-hydroxy-5-methoxyphenyl) methylidene]amino} nicotinic acid |

| 5-(2-Methoxy-5-phenylphenyl)pyrimidine-2,4-diamine |

| YW-01 |

Structure Activity Relationship Sar Investigations of 5 Methoxy 2 Phenylpyrimidine Derivatives

Impact of Substitutions on Pyrimidine (B1678525) Ring Positions (C-2, C-4, C-5, C-6)

The substitution pattern on the pyrimidine ring of 5-methoxy-2-phenylpyrimidine derivatives plays a critical role in determining their biological potency.

At the C-2 position , the presence of a phenyl group is a common feature in many biologically active derivatives. ontosight.ai The nature of the substituent at this position can significantly influence activity. For instance, in a series of Bruton's tyrosine kinase (BTK) inhibitors, a 2-phenyl pyrimidine core was found to be important for activity. nih.gov

Substitutions at the C-4 position have been extensively studied. In a series of mGlu5 negative allosteric modulators (NAMs), the introduction of a 4-methyl substituent on the pyrimidine ring led to a dramatic loss of potency (IC50 >30 µM). nih.gov Conversely, in a series of cytotoxic 5-hydroxymethylpyrimidines, derivatives with an aliphatic amino group at the C-4 position were generally less toxic to normal cells than those with a benzylsulfanyl group. mdpi.com Furthermore, compounds with bulky constituents at this position exhibited better anticancer properties, albeit at a moderate level. mdpi.com For a series of CDK2 and CDK9 dual inhibitors, linking different N-heterocyclic aromatic rings, such as oxazole, thiazole (B1198619), and pyrazole, to the N-4 position of the pyrimidine core revealed that a thiazole scaffold resulted in much higher enzyme inhibition. acs.org

The C-5 position is another critical determinant of activity. The removal of a 5-cyano substituent in a series of mGlu5 NAMs resulted in a significant decrease in potency (IC50 >10 µM). nih.gov In contrast, for a series of CDK2 and CDK9 inhibitors, the introduction of a methyl group at the C-5 position was found to be important for enzyme potency, particularly against CDK9. acs.org Specifically, compound 20a with a C-5 methyl pyrimidine showed potent inhibition of both CDK2 and CDK9. acs.org

Regarding the C-6 position , replacing the 6-NH2 group with alkyl and benzyl (B1604629) groups in a series of microtubule targeting agents led to varied results. A propyl group at this position resulted in a 3-fold improvement in antiproliferative potency, while a benzyl group led to a complete loss of activity. nih.gov

| Position | Substituent | Compound Series | Observed Effect | Reference |

| C-4 | Methyl | mGlu5 NAMs | Dramatic loss of potency | nih.gov |

| C-4 | Aliphatic amino group | 5-Hydroxymethylpyrimidines | Less toxic to normal cells | mdpi.com |

| C-4 | Thiazole | CDK2/CDK9 inhibitors | Higher enzyme inhibition | acs.org |

| C-5 | Cyano (removal) | mGlu5 NAMs | Significant decrease in potency | nih.gov |

| C-5 | Methyl | CDK2/CDK9 inhibitors | Important for enzyme potency | acs.org |

| C-6 | Propyl | Microtubule targeting agents | 3-fold improvement in potency | nih.gov |

| C-6 | Benzyl | Microtubule targeting agents | Complete loss of activity | nih.gov |

Role of the Methoxy (B1213986) Group at the 5-Position on Biological Activity

The methoxy group at the 5-position of the pyrimidine ring has a demonstrable impact on the biological activity of these compounds, although its effect can vary depending on the specific molecular scaffold and biological target.

In a study of CDK2 and CDK9 inhibitors, the introduction of a 5-methoxy group to the pyrimidine ring generally led to weaker CDK2 inhibition and antiproliferative activity compared to derivatives with a methyl or fluoro group at the same position. acs.org For example, the 5-methoxy pyrimidine derivatives 20k–n showed much weaker CDK2 inhibition than their counterparts. acs.org

Conversely, in the development of potent and selective agents for mesenchymal cancers, the replacement of a hydrogen atom at the C-5 position with a methoxy group in a 3-chlorophenyl series resulted in compounds that were over 20-fold more potent and more than 10-fold more selective. nih.gov Specifically, compound 4e , with a 5-methoxy group, exhibited a significantly lower IC50 value compared to its unsubstituted counterpart. nih.gov

These findings highlight that the contribution of the 5-methoxy group to biological activity is context-dependent and can range from being detrimental to being highly beneficial for potency and selectivity.

| Compound Series | Comparison | Observed Effect | Reference |

| CDK2/CDK9 inhibitors | 5-Methoxy vs. 5-Methyl/5-Fluoro | Weaker CDK2 inhibition and antiproliferative activity | acs.org |

| Agents for mesenchymal cancers | 5-Methoxy vs. 5-Hydrogen | >20-fold more potent, >10-fold more selective | nih.gov |

Influence of Phenyl Ring Substituents on Activity and Selectivity

Substituents on the phenyl ring of this compound derivatives exert a significant influence on their biological activity and selectivity. The nature, position, and electronic properties of these substituents are key determinants of potency.

In a study of antimicrobial agents, the presence of methoxy, chloro, nitro, and hydroxyl substitutions on the phenyl ring of the pyrimidine nucleus resulted in remarkable in vitro antimicrobial activity. nih.gov Specifically, compounds with a methoxy group at the para position and a hydroxyl group at the ortho position of the phenyl ring were found to be potent antibacterial agents. nih.gov The presence of halogen groups (Cl, Br, and F) in the phenyl ring was also shown to increase antimicrobial activity. nih.gov

For a series of mGlu5 NAMs, the introduction of substituents with varying electronic character, such as methyl, chloro, and methoxy groups, at different positions on the phenyl ring was explored. nih.gov The 2-methoxyphenyl and 4-methylphenyl analogs showed similar activity to the parent compound. nih.gov However, larger electron-withdrawing groups on the phenyl ring resulted in inactive or weak antagonists. nih.gov Disubstituted analogs were generally weak, with the exception of 4-chloro-2-fluorophenyl, 4-fluoro-2-methoxyphenyl, and 4-chloro-2-methoxyphenyl derivatives, which were only slightly less potent. nih.gov

In the context of BTK inhibitors, a 3-methyl phenylcarbamoyl substituent at the C-4 aniline (B41778) moiety of the pyrimidine core in compound 11g led to stronger activity against Raji cells than the positive control, ibrutinib. nih.gov

Furthermore, in the development of agents for mesenchymal cancers, replacing the 3-chloro group on the phenyl ring with a methoxy group resulted in a greater than 2-fold improvement in both cytotoxicity and selectivity. nih.gov The introduction of methoxy groups at both the C-3 and C-5 positions of the phenyl ring led to a compound with double-digit nanomolar potency. nih.gov

| Compound Series | Phenyl Ring Substituent | Observed Effect | Reference |

| Antimicrobial agents | Methoxy (para), Hydroxyl (ortho) | Potent antibacterial activity | nih.gov |

| Antimicrobial agents | Halogen groups (Cl, Br, F) | Increased antimicrobial activity | nih.gov |

| mGlu5 NAMs | 2-Methoxyphenyl, 4-Methylphenyl | Similar activity to parent compound | nih.gov |

| mGlu5 NAMs | Large electron-withdrawing groups | Inactive or weak antagonists | nih.gov |

| BTK inhibitors | 3-Methyl phenylcarbamoyl | Stronger activity against Raji cells | nih.gov |

| Agents for mesenchymal cancers | 3-Methoxy | >2-fold improvement in cytotoxicity and selectivity | nih.gov |

| Agents for mesenchymal cancers | 3,5-Dimethoxy | Double-digit nanomolar potency | nih.gov |

Correlation of Electronic and Steric Effects with Biological Potency

The biological potency of this compound derivatives is intricately linked to the electronic and steric properties of their substituents.

Electronic Effects:

The electronic nature of substituents on the phenyl ring plays a crucial role. In a series of antimicrobial pyrimidine derivatives, the presence of electron-withdrawing groups like nitro on the phenyl ring was found to result in more potent in vitro antimicrobial activity compared to chloro or methoxy groups. nih.gov Conversely, for a series of mGlu5 NAMs, larger electron-withdrawing groups on the phenyl ring led to inactive or weak antagonists. nih.gov This suggests that the optimal electronic properties are target-dependent. The presence of a methoxy group, an electron-donating group, on the phenyl ring has been shown to enhance antimicrobial activity in some cases. nih.gov

Steric Effects:

Steric factors also significantly impact biological activity. In the case of mGlu5 NAMs, the size of the substituent on the phenyl ring was key to potency, as evidenced by the activity of 4-ethylphenyl and 2-ethoxyphenyl analogs. nih.gov For a series of antifungal agents targeting CYP51, a scaffold hopping strategy was employed to reduce the steric hindrance of a bulky tricyclic structure, which led to the identification of the more potent 2-phenylpyrimidine (B3000279) compound A9 . nih.gov This highlights the importance of optimizing the size and shape of the molecule to fit into the target's binding pocket.

A comprehensive, scientifically detailed article focusing exclusively on the biological activities of the chemical compound “this compound,” as structured by the provided outline, cannot be generated at this time.

Extensive searches for specific research on "this compound" have yielded insufficient data to thoroughly address the requested sections and subsections. The available scientific literature focuses on broader classes of related compounds, such as 2-phenylpyrimidine derivatives with different substitution patterns, or other pyrimidine-containing molecules.

This lack of specific information for "this compound" prevents a detailed and accurate discussion of its direct activities in:

Enzyme Inhibition: While there is research on TACE and gyrase inhibitors, a direct link to "this compound" is not documented in the available results.

Receptor Modulation: Specific receptor binding studies for this compound are not present in the search findings.

Nucleic Acid Interactions: There is no direct evidence of "this compound" binding to or interacting with DNA.

Without dedicated studies on "this compound," any attempt to create the requested article would involve extrapolating from related but structurally distinct compounds. This would not meet the required standard of scientific accuracy and would violate the instruction to focus solely on the specified chemical entity. Therefore, the generation of the article as per the detailed instructions is not feasible based on the currently accessible scientific literature.

Biological Activities and Mechanistic Pathways

Anticancer Activity Mechanisms

Derivatives of the 2-phenylpyrimidine (B3000279) framework have been identified as possessing significant anticancer capabilities. These compounds engage with various cellular processes to impede the growth and survival of cancer cells.

Inhibition of Cell Proliferation and Cytotoxicity Mechanisms

A range of pyrimidine (B1678525) derivatives have demonstrated the ability to inhibit the proliferation of cancer cells. For instance, newly synthesized pyrimidine derivatives have shown inhibitory activity against a variety of cancer cell lines, including colon adenocarcinoma (LoVo), resistant colon adenocarcinoma (LoVo/DX), breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), human leukemic lymphoblasts (CCRF-CEM), and human monocytic leukemia (THP-1) cells. nih.gov The lipophilic nature of these compounds is believed to enhance their affinity for molecular targets and facilitate passive transport across biological membranes. nih.gov

In studies focusing on 2-phenyl pyrimidine derivatives designed as Bruton's tyrosine kinase (BTK) inhibitors, compounds with a 3-methyl phenylcarbamoyl substituent at the C-4 aniline (B41778) moiety of the pyrimidine core showed potent anti-proliferative activity against several B-cell leukemia lines. nih.gov

Modulation of Cell Cycle Progression (e.g., G0/G1 phase arrest)

A key mechanism of anticancer action for these compounds is the disruption of the normal cell cycle, often leading to cell cycle arrest at specific checkpoints. This prevents cancer cells from dividing and proliferating.

Research on novel tetrahydropyrido[3,2-d]pyrimidine derivatives has shown that they can induce cell cycle arrest at the G1-phase, accompanied by a suppression of the S-phase. researchgate.net Similarly, a specific 2-phenyl pyrimidine derivative, compound 11g , was found to block Ramos cancer cells at the G0/G1 phase of the cell cycle, an effect comparable to the established BTK inhibitor ibrutinib. nih.gov Other studies have shown that certain derivatives can induce G0/G1 arrest in acute myeloid leukemia (AML) cells and lung cancer cells at low concentrations. nih.govacs.org This arrest prevents the cells from entering the DNA synthesis (S) phase, thereby halting their proliferation.

Interference with Protein Phosphorylation Pathways (e.g., BTK, PLCγ2)

A significant finding in the study of 2-phenyl pyrimidine derivatives is their ability to interfere with critical protein phosphorylation pathways implicated in cancer, particularly those involving Bruton's tyrosine kinase (BTK). BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, and its inhibition is a therapeutic strategy for B-cell malignancies. nih.govgoogle.com

A series of 2-phenyl pyrimidine derivatives were specifically designed and synthesized to act as BTK inhibitors. nih.gov Several of these compounds, including those with methoxy (B1213986) substitutions, demonstrated strong inhibitory activity against the BTK enzyme. nih.gov For example, compounds 11e , 11g , and 11h showed potent inhibition of BTK activity. nih.gov

Phospholipase C gamma 2 (PLCγ2) is another critical signaling molecule that is activated downstream of BTK. nih.gov The activation of PLCγ2 is essential for cellular functions like proliferation. nih.gov By inhibiting BTK, 2-phenyl pyrimidine derivatives can indirectly prevent the activation of PLCγ2, further disrupting the signaling cascades that promote cancer cell survival and growth.

Targeting Specific Cancer Cell Lines

The anticancer effects of pyrimidine derivatives have been documented across a diverse panel of human cancer cell lines. This demonstrates a broad spectrum of activity, although potency can vary between different derivatives and cell types.

| Cancer Type | Cell Line | Compound Type | Reference |

|---|---|---|---|

| B-cell Leukemia | Raji, HL60, Ramos | 2-phenyl pyrimidine derivatives | nih.gov |

| Colon Adenocarcinoma | LoVo, LoVo/DX | Pyrimidine derivatives | nih.gov |

| Breast Cancer | MCF-7 | Pyrimidine derivatives | nih.gov |

| Lung Cancer | A549 | Pyrimidine derivatives | nih.gov |

| Cervical Cancer | HeLa | Pyrimidine derivatives | nih.gov |

| Human Leukemic Lymphoblasts | CCRF-CEM | Pyrimidine derivatives | nih.gov |

| Human Monocytic Leukemia | THP-1 | Pyrimidine derivatives | nih.gov |

Antimicrobial Activity Mechanisms

In addition to their anticancer properties, various pyrimidine derivatives have been investigated for their potential as antimicrobial agents.

Antibacterial Effects

The pyrimidine scaffold is a constituent of many compounds exhibiting antibacterial activity. Studies have shown that derivatives of pyrimidine can be effective against both Gram-positive and Gram-negative bacteria. ias.ac.inresearchgate.net

One study reported that a novel thiophenyl-pyrimidine derivative was a potent antibacterial agent against Gram-positive strains, showing higher potency than vancomycin (B549263) and methicillin (B1676495) against MRSA and VREs. rsc.org The proposed mechanism for this activity was the inhibition of FtsZ polymerization and GTPase activity, which are essential for bacterial cell division. rsc.org Other research has demonstrated that various pyrimidine derivatives show promising antibacterial activity when compared to the standard drug ciprofloxacin. ias.ac.in The introduction of electronegative radicals into the pyrimidine ring has been noted to increase microbiological activity. nih.gov

| Bacterial Species | Gram Stain | Compound Type | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Thiophenyl-pyrimidine derivative, other pyrimidine derivatives | ias.ac.inrsc.org |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | Thiophenyl-pyrimidine derivative | rsc.org |

| Vancomycin-resistant Enterococci (VREs) | Gram-positive | Thiophenyl-pyrimidine derivative | rsc.org |

| Pseudomonas aeruginosa | Gram-negative | Pyrimidine derivatives | ias.ac.in |

| Escherichia coli | Gram-negative | Pyrimidine derivatives | ias.ac.in |

Antifungal Effects

The pyrimidine scaffold is a critical component in many compounds exhibiting biological activity, including antifungal properties. Research into 2-phenylpyrimidine derivatives has identified them as promising novel antifungal agents that target the fungal enzyme CYP51 (lanosterol 14-α-demethylase). nih.gov This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov Inhibition of CYP51 disrupts membrane integrity, ultimately leading to fungal cell death. nih.gov

Through structural optimization and the use of a scaffold hopping strategy, a series of 2-phenylpyrimidine derivatives were synthesized and evaluated for their in vitro antifungal activity. nih.gov One particular compound, designated C6, demonstrated potent efficacy against seven common clinically relevant fungal strains, with activity significantly superior to the first-line antifungal drug fluconazole. nih.gov The addition of a pyrimidine moiety to CYP51 inhibitors has been shown in several studies to potentially enhance their antifungal activity. nih.gov

Derivatives of pyrimidine have been synthesized and tested against various plant fungal diseases. For instance, certain novel pyrimidine derivatives containing an amide moiety have shown significant antifungal activity against plant pathogens like Phomopsis sp. frontiersin.org One such compound, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, exhibited an EC50 value of 10.5 μg/ml against Phomopsis sp., which was superior to the commercial fungicide Pyrimethanil. frontiersin.org

Another related compound, 5-phenylthio-2,4-bisbenzyloxypyrimidine (PTBP), has demonstrated very good in vitro antifungal activity against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus, comparable to standard drugs like clotrimazole (B1669251) and fluconazole. nih.gov The metabolic activation of fluoropyrimidines, such as the prodrug 5-fluorocytosine (B48100) (5FC), is a known antifungal mechanism, although its effectiveness can be limited by fungal efflux pumps that expel the cytotoxic derivatives. plos.org

Table 1: In Vitro Antifungal Activity of Selected Pyrimidine Derivatives

| Compound/Drug | Target Organism | Measurement | Result | Source |

|---|---|---|---|---|

| Compound C6 | Candida albicans | MIC (μg/mL) | 0.25 | nih.gov |

| Compound C6 | Candida glabrata | MIC (μg/mL) | 0.125 | nih.gov |

| Compound C6 | Candida krusei | MIC (μg/mL) | 0.5 | nih.gov |

| Compound C6 | Cryptococcus neoformans | MIC (μg/mL) | 0.063 | nih.gov |

| Fluconazole | Candida albicans | MIC (μg/mL) | 0.5 | nih.gov |

| Fluconazole | Candida glabrata | MIC (μg/mL) | 8 | nih.gov |

| Fluconazole | Candida krusei | MIC (μg/mL) | 64 | nih.gov |

| Fluconazole | Cryptococcus neoformans | MIC (μg/mL) | 4 | nih.gov |

| **Compound 5o*** | Phomopsis sp. | EC50 (μg/mL) | 10.5 | frontiersin.org |

| Pyrimethanil | Phomopsis sp. | EC50 (μg/mL) | 32.1 | frontiersin.org |

*Compound 5o: 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide

Anti-inflammatory Activity Mechanisms (e.g., COX-2 inhibition, PGE2 generation)

The anti-inflammatory properties of pyrimidine derivatives are often linked to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. nih.govmdpi.com COX enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation. nih.govyoutube.com There are two primary isoforms: COX-1 is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, while COX-2 is an inducible enzyme, rapidly upregulated during inflammation and responsible for the production of pro-inflammatory PGs. youtube.comnih.gov

Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govnih.gov The development of selective COX-2 inhibitors has been a significant focus in medicinal chemistry. nih.gov The structure-activity relationship (SAR) studies of various diaryl-substituted heterocycles, including pyrimidines, have shown that specific substitutions can enhance COX-2 selectivity and potency. For example, the presence of a methoxy group at the para-position of a phenyl ring in certain diarylurea derivatives has been shown to improve COX-2 inhibition. nih.gov

The inhibition of COX-2 directly impacts the generation of Prostaglandin (B15479496) E2 (PGE2), one of the most abundant and pro-inflammatory prostaglandins. mdpi.comnih.gov The biosynthesis pathway involves the conversion of arachidonic acid to PGH2 by COX enzymes, followed by the action of prostaglandin synthases to produce PGE2. mdpi.com By blocking COX-2, inhibitors prevent the initial step in this cascade, thereby suppressing the generation of PGE2 in inflamed tissues. nih.gov This reduction in PGE2 alleviates key signs of inflammation, including pain and swelling. youtube.com Research has identified various heterocyclic compounds that can suppress PGE2 generation at a cellular level, highlighting the effectiveness of targeting this pathway. mdpi.com

Table 2: COX-2 Inhibitory Activity of Pyrimidine-related Scaffolds

| Compound Class | Key Structural Feature | Mechanism | Effect | Source |

|---|---|---|---|---|

| 1,3-Diarylurea Derivatives | Methoxy or fluorine on N-3 phenyl ring | Selective COX-2 Inhibition | Improved potency and selectivity | nih.gov |

| Pyrimidine-5-carbonitriles | Pyrimidine core | COX-2 Inhibition | Suppression of inflammation and angiogenesis | mdpi.com |

| Imidazopyrazolopyridines | Hydrogen-bond acceptor para to phenyl ring | Selective COX-2 Inhibition | Targets Arg513 in COX-2 active site | mdpi.com |

| α-Ketoheterocycles | Benzothiazole or Benzoxazole core | PGE2 Generation Inhibition | Suppression of PGE2 at nanomolar levels | mdpi.com |

Modulation of Heat Shock Proteins (e.g., Hsp70 Inhibition)

Heat shock protein 70 (Hsp70) is a molecular chaperone crucial for protein homeostasis and a key regulator in cancer cell survival, making it a significant therapeutic target. nih.govfrontiersin.org It plays a role as an anti-apoptotic molecule and as a co-chaperone for Hsp90, which manages several cancer-driving proteins. nih.gov Inhibition of Hsp70 is therefore a promising strategy in cancer therapy. nih.govnih.gov

Researchers have identified a novel allosteric pocket in the N-terminal domain of Hsp70, which has become a target for rationally designed inhibitors. nih.govnih.gov Compounds built around 5-(phenylthio)pyrimidine and 2,5′-thiodipyrimidine scaffolds have been developed as potent inhibitors that bind to this site. nih.govacs.org Early versions of these inhibitors incorporated an acrylamide (B121943) moiety designed to form an irreversible covalent bond with a cysteine residue (Cys267) within the allosteric pocket. nih.govresearchgate.net

Subsequent structure-activity relationship (SAR) studies led to the development of reversible binders to this allosteric site. nih.govnih.gov These reversible inhibitors, which include scaffolds like 5-(phenylthio)pyrimidines, 2,5′-thiodipyrimidines, and 2-(pyridin-3-ylthio)pyrimidines, offer a different modality of action. nih.gov The binding of these inhibitors to the allosteric site disrupts Hsp70's function. For example, treatment of cancer cells with these compounds leads to the dissociation of the Hsp70-HOP co-chaperone complex and the degradation of Hsp70 client proteins, such as the oncoprotein HER2. acs.org This disruption ultimately inhibits cancer cell growth and induces apoptosis. nih.govresearchgate.net

Table 3: Activity of Phenylpyrimidine-based Hsp70 Inhibitors

| Compound Scaffold | Binding Mode | Target Site | Cellular Effect | Source |

|---|---|---|---|---|

| 5-(Phenylthio)pyrimidine Acrylamides | Irreversible (covalent) | Allosteric pocket (Cys267) | Reduction of oncoproteins, apoptosis | nih.gov |

| 2,5′-Thiodipyrimidine Acrylamides | Irreversible (covalent) | Allosteric pocket (Cys267) | Selective binding to Hsp70 in cancer cells | nih.govresearchgate.net |

| 5-(Phenylthio)pyrimidines | Reversible | Allosteric pocket | Hsp70-HOP dissociation, HER2 degradation | nih.govacs.org |

| 2,5′-Thiodipyrimidines | Reversible | Allosteric pocket | Inhibition of Hsp70 function | nih.gov |

| 2-(Pyridin-3-ylthio)pyrimidines | Reversible | Allosteric pocket | Inhibition of Hsp70 function | nih.gov |

Applications of 5 Methoxy 2 Phenylpyrimidine and Its Analogues in Advanced Materials and Medicinal Chemistry Scaffolds

Design of Kinase Inhibitors

The pyrimidine (B1678525) nucleus is recognized as a "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors. nih.gov Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. nih.gov Analogues of 5-methoxy-2-phenylpyrimidine have been instrumental in the design of potent inhibitors for several important kinases.

Researchers have successfully developed a series of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and CDK9. acs.org In this series, the compound ethyl-2-(5-methoxy-2-(4-sulfamoylphenylamino)pyrimidin-4-ylamino)thiazole-5-carboxylate (20m) demonstrated the importance of the methoxy-pyrimidine core in achieving potent inhibition. acs.org

Furthermore, the 2-phenylpyrimidine (B3000279) framework has been utilized to target Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways. nih.gov While some methoxy-substituted derivatives showed reduced activity, potentially due to solubility issues, the exploration of this chemical space led to the identification of promising lead compounds for treating B-cell malignancies. nih.gov The scaffold has also been adapted to create inhibitors for the Epidermal Growth Factor Receptor (EGFR), another critical target in oncology. nih.govmdpi.com For instance, a derivative incorporating a 4-methoxy-benzoylamino group was synthesized as part of a series of 5-trifluoromethylpyrimidine compounds targeting EGFR. nih.gov

The versatility of the pyrimidine core is further highlighted in library design strategies. By mixing and matching side chains from known aminopyrimidine inhibitors, researchers have created new analogues to probe the kinome and identify leads for understudied kinases implicated in neurodegeneration. acs.org

Table 1: Examples of Kinase Inhibitors Based on the Phenylpyrimidine Scaffold

| Compound/Series | Target Kinase(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Ethyl-2-(5-methoxy-2-(4-sulfamoylphenylamino)pyrimidin-4-ylamino)thiazole-5-carboxylate | CDK2, CDK9 | Potent dual inhibitor, highlighting the utility of the 5-methoxy-pyrimidine core. | acs.org |

| 2-Phenylpyrimidine derivatives | BTK | Compound 11g identified as a promising lead inhibitor for B-cell leukemia. | nih.gov |

| 5-Trifluoromethylpyrimidine derivatives | EGFR | A derivative with a 4-methoxy-benzoylamino group showed activity against EGFR. | nih.gov |

| 2-(Phenylamino)pyrimidine derivatives | EGFR (mutant) | A lead compound showed an IC₅₀ value of 0.2 ± 0.01 μM against triple mutant EGFR cell lines. | mdpi.com |

Development of TACE Inhibitors

Tumor necrosis factor-alpha converting enzyme (TACE), also known as ADAM17, is a metalloprotease responsible for releasing the pro-inflammatory cytokine TNF-α from its membrane-bound precursor. pensoft.net Overexpression of TNF-α is linked to numerous inflammatory diseases, making TACE a significant therapeutic target. pensoft.net

A notable advancement in this area was the discovery of non-hydroxamate TACE inhibitors based on a 5-phenylpyrimidine-2,4,6-trione scaffold. nih.govresearchgate.net These compounds were designed as alternatives to traditional hydroxamic acid-based inhibitors, which often suffer from poor selectivity and metabolic instability. By incorporating a 4-(2-methyl-4-quinolinylmethoxy)phenyl group, researchers identified several lead compounds with IC₅₀ values in the nanomolar range (around 100 nM) in a porcine TACE assay. nih.gov These inhibitors demonstrated excellent selectivity over related matrix metalloproteinases (MMPs), such as MMP-1, -2, -9, and -13. nih.govresearchgate.net Optimization of this series led to an even more potent inhibitor with an IC₅₀ of 2 nM. researchgate.net The development of these pyrimidine-based compounds represents a significant step toward safer and more effective anti-inflammatory therapies. nih.gov

Table 2: Activity of 5-Phenylpyrimidine-2,4,6-trione TACE Inhibitors

| Scaffold | Key Feature | Activity | Selectivity | Reference(s) |

|---|---|---|---|---|

| 5-Phenylpyrimidine-2,4,6-trione | Non-hydroxamate zinc-binding group | IC₅₀ values around 100 nM against porcine TACE. | Selective over MMP-1, -2, -9, -13, and aggrecanase. | nih.gov |

| Optimized 5-Phenylpyrimidine-2,4,6-trione | Optimized P1' group | IC₅₀ of 2 nM against porcine TACE. | High selectivity against other MMPs. | researchgate.net |

Contribution to PDE4B Inhibitor Design

Phosphodiesterase-4 (PDE4) is an enzyme that degrades the second messenger cyclic AMP (cAMP). Its inhibition leads to increased intracellular cAMP levels, which in turn suppresses inflammatory responses. PDE4 has four subtypes (A-D), and selective inhibition of the PDE4B subtype is a key strategy for developing anti-inflammatory drugs with a better side-effect profile, particularly reduced emesis. researchgate.net